

## assessing TCS PIM-1 1 purity and quality

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Compound of Interest		
Compound Name:	TCS PIM-1 1	
Cat. No.:	B1224100	Get Quote

#### **Technical Support Center: TCS PIM-11**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of the PIM-1 kinase inhibitor, **TCS PIM-1 1**.

#### Frequently Asked Questions (FAQs)

Q1: What is TCS PIM-1 1 and what is its primary mechanism of action?

A1: **TCS PIM-1 1** is a potent and selective ATP-competitive inhibitor of the PIM-1 kinase.[1][2] [3] Its primary mechanism is to block the kinase activity of PIM-1, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[4][5][6] It shows high selectivity for PIM-1 over other kinases like PIM-2 and MEK1/2.[1][7][8]

Q2: What are the key quality control parameters to verify for a new batch of **TCS PIM-1 1**?

A2: For a new batch of **TCS PIM-1 1**, it is crucial to verify its identity, purity, and solubility. The primary quality control parameters are typically assessed using a combination of techniques including High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[9][10][11]

Q3: What is the expected purity level for research-grade TCS PIM-1 1?



A3: Research-grade **TCS PIM-1 1** should typically have a purity of ≥98% as determined by HPLC analysis.[2][3][7][12] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[2]

Q4: How should I prepare stock solutions of TCS PIM-1 1?

A4: **TCS PIM-1 1** has poor solubility in water but is soluble in organic solvents like DMSO and DMF.[1][12] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of up to 100 mM (36.72 mg/mL).[2][7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q5: What are the recommended storage conditions for TCS PIM-1 1?

A5: **TCS PIM-1 1** powder should be stored at -20°C for long-term stability (up to 3 years).[1][13] Stock solutions in DMSO should be stored at -80°C for up to one year.[1] For short-term use, stock solutions can be stored at -20°C for up to one month.[1]

### **Quantitative Data Summary**

The following tables provide key quantitative information for TCS PIM-1 1.

Table 1: Physicochemical Properties of TCS PIM-1 1

Property	Value	Reference
Alternate Names	SC 204330, Pim-1 Kinase Inhibitor II	[2][12]
Molecular Formula	C18H11BrN2O2	[1][12]
Molecular Weight	367.20 g/mol	[1][13]
CAS Number	491871-58-0	[1][2]
Max Absorbance (λmax)	370 nm	[12]

Table 2: Quality Control Specifications and Selectivity Profile



Parameter	Specification / Value	Reference
Purity (by HPLC)	≥98%	[2][3][12]
IC <sub>50</sub> (PIM-1)	50 nM	[1][7]
IC <sub>50</sub> (PIM-2)	>20,000 nM	[1][7]
IC <sub>50</sub> (MEK1/2)	>20,000 nM	[1][7]
Solubility (DMSO)	~100 mM (36.72 mg/mL)	[2]
Solubility (DMF)	~20 mg/mL	[12]

# PIM-1 Signaling Pathway and Experimental Workflows

The following diagrams illustrate the biological context and analytical workflows relevant to **TCS PIM-1 1**.



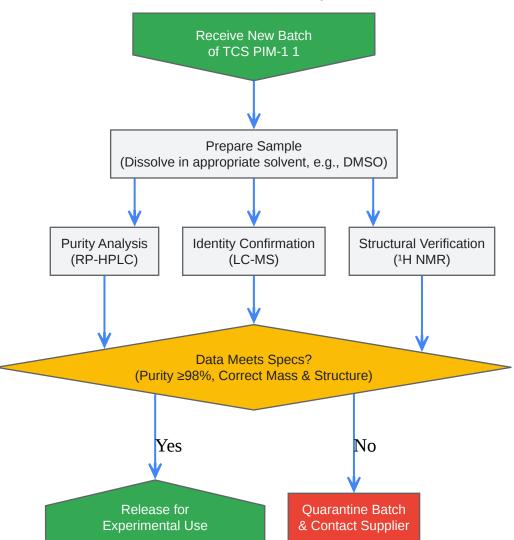
**Upstream Activation** Cytokines (IL-2, IL-6, etc.) JAK STAT3/5 **Binds Promoter** PIM-1 Gene TCS PIM-11 (Transcription) Translation Inhibition PIM-1 Kinase PIM-1 Protein Phosphorylates (Inactivates) Phosphorylates (Inactivates) **Activates** Dovunstream Effects p21 с-Мус Bad Cell Cycle Apoptosis Progression

PIM-1 Signaling Pathway

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Caption: PIM-1 signaling pathway and point of inhibition by TCS PIM-1 1.





Workflow for TCS PIM-1 1 Quality Assessment

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Caption: Experimental workflow for purity and identity assessment of TCS PIM-1 1.

# **Troubleshooting Guides**

Issue 1: Inconsistent or poor results in cell-based assays.

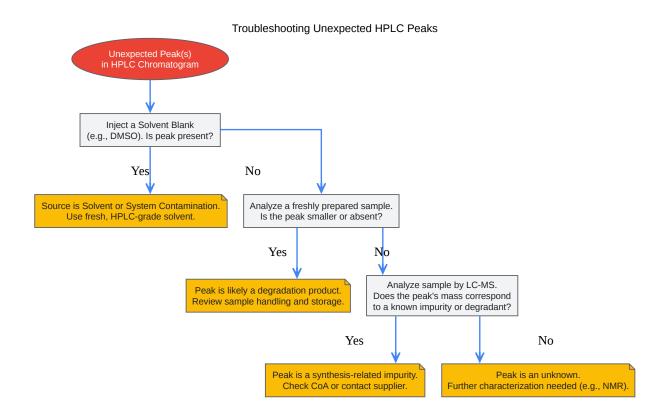
### Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step
Compound Degradation	Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1]
Incomplete Solubilization	Ensure the compound is fully dissolved in DMSO before adding to the aqueous culture medium. Precipitates can form if the final DMSO concentration is too high or if the compound is added too quickly.
Incorrect Concentration	Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically.
Cell Line Resistance	PIM kinase overexpression can lead to resistance.[14][15] Consider using a positive control cell line known to be sensitive to PIM-1 inhibition.

Issue 2: Unexpected peaks observed during HPLC purity analysis.





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Caption: Logical workflow for troubleshooting unexpected HPLC results.

## **Experimental Protocols**

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of **TCS PIM-1 1**.[10][16][17]

- Preparation of Mobile Phase:
  - Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.



- Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Degas both mobile phases by sonication or vacuum filtration before use.
- Sample Preparation:
  - Accurately weigh and dissolve **TCS PIM-1 1** in DMSO to create a 1 mg/mL stock solution.
  - Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20 μg/mL.
  - Filter the final sample through a 0.22 μm syringe filter before injection.
- HPLC Conditions:
  - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 μL.
  - Column Temperature: 30°C.
  - Detector: UV-Vis at 370 nm.[12]
  - Gradient Elution:
    - Start at 30% B, hold for 1 minute.
    - Linear gradient from 30% to 95% B over 15 minutes.
    - Hold at 95% B for 2 minutes.
    - Return to 30% B over 1 minute.
    - Hold at 30% B for 5 minutes to re-equilibrate.
- Data Analysis:



- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak (TCS PIM-1 1) by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the compound.[18][19][20]

- Sample Preparation:
  - Prepare a 10 μg/mL sample of TCS PIM-1 1 in 50:50 Acetonitrile:Water with 0.1% Formic
     Acid.
- LC-MS Conditions:
  - Use the same LC method as described in Protocol 1, but with a shorter gradient if only identity confirmation is needed.
  - Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
  - Scan Range: m/z 100-500.
- Data Analysis:
  - Extract the ion chromatogram for the expected mass of **TCS PIM-1 1**.
  - The expected [M+H]<sup>+</sup> ion is m/z 368.0 (for Br<sup>79</sup>) and 370.0 (for Br<sup>81</sup>), appearing in an approximate 1:1 isotopic pattern.

Protocol 3: Structural Verification by <sup>1</sup>H NMR Spectroscopy

This protocol verifies the chemical structure of **TCS PIM-1 1**.[21][22]

- · Sample Preparation:
  - Dissolve 5-10 mg of **TCS PIM-1 1** in ~0.7 mL of deuterated DMSO (DMSO-d<sub>6</sub>).
  - Transfer the solution to an NMR tube.



- NMR Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum on a 400 MHz or higher spectrometer.
  - Use standard acquisition parameters. The DMSO solvent peak will appear at ~2.50 ppm.
- Data Analysis:
  - Process the spectrum (Fourier transform, phase correction, and baseline correction).
  - Compare the observed chemical shifts, integration values, and coupling patterns of the
    aromatic and hydroxyl protons to a reference spectrum or the expected structure of TCS
    PIM-1 1. The spectrum should be complex, showing distinct signals for the protons on the
    three aromatic rings.

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